molecular formula C14H17N3O2S B8638629 methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate

methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B8638629
M. Wt: 291.37 g/mol
InChI Key: TWJVQUITFGEMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one using thionyl chloride, followed by bromination and nucleophilic substitution with cyclopentylamine. Subsequent steps include a Heck reaction, ring closure sequence, oxidation, and further bromination .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, with reaction conditions that are readily controllable to minimize environmental hazards .

Chemical Reactions Analysis

Types of Reactions: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it may inhibit the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase . This inhibition can prevent uncontrolled cell division, which is a hallmark of cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H17N3O2S/c1-19-13(18)11-7-9-8-15-14(20-2)16-12(9)17(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

TWJVQUITFGEMLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (3.85 g, 167 mmol) (freshly washed with hexane) was added to a solution of compound 226 (12.95 g, 41.9 mmol) in benzene (150 mL). The reaction was stirred at 70° C. After 1 h, the reaction contents were poured into water (300 mL) and extracted with ethyl acetate (2×100 mL). The combined organics were washed with brine, dried over MgSO4, and concentrated in vacuo. Silica gel chromatography (gradient elution 0 to 50% ethyl acetate in hexanes) afforded compound 227 (4.24 g, 34.8% yield).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
compound 226
Quantity
12.95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
34.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.